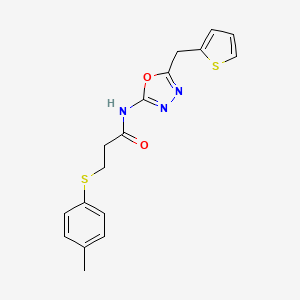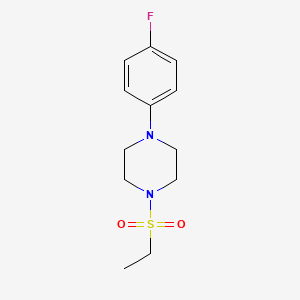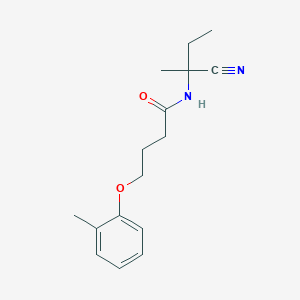
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their complex molecular structure, including features such as quinazoline and oxadiazole rings. These compounds are typically synthesized for their potential biological activities and for the exploration of their chemical properties.
Synthesis Analysis
Synthesis of related compounds involves conventional methods, leading to derivatives with significant biological activities. For instance, a series of compounds have been synthesized using a conventional method and evaluated for their antibacterial and antifungal activities, showcasing the diverse synthetic routes and the biological relevance of such structures (Sirgamalla & Boda, 2019).
Molecular Structure Analysis
The molecular structure of related compounds, characterized by techniques such as FTIR, NMR, and HRMS, reveals detailed insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and interaction with biological targets. An example is the detailed molecular structure analysis of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, illustrating the importance of structural characterization in understanding compound properties (Candan et al., 2001).
Chemical Reactions and Properties
Compounds within this class undergo a variety of chemical reactions, leading to the formation of diverse derivatives with different properties. For example, the treatment of isatoic anhydrides with hydrazine hydrate leads to the formation of oxadiazole derivatives, demonstrating the chemical versatility of these compounds (Nagahara & Takada, 1977).
Applications De Recherche Scientifique
Chemosensors
1,2,4-oxadiazole derivatives, such as the compound , have been employed in the development of colorimetric and fluorescent chemosensors. For instance, naphthalimide derivatives containing oxadiazole have shown effectiveness as reversible chemosensors for fluoride ion detection, demonstrating the ability to undergo color change in response to specific anions (Zhang, Zhang, Ding, & Gao, 2020).
Molecular Docking and Biological Evaluation
Oxadiazole compounds have been studied for their antibacterial and antifungal activities. Research on benzo[de]isoquinoline-1,3(2H)-dione derivatives, which share a similar structure, has shown significant potential against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Quantum-Mechanical Modeling
Compounds with a quinazoline ring, closely related to the chemical structure of the compound , have been the subject of quantum-mechanical modeling studies. These studies involve analyzing the molecular structure and photophysical properties, contributing to a deeper understanding of these compounds' chemotherapeutic potential (Sebastian et al., 2015).
Propriétés
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-29-18-12-8-6-10-16(18)20-23-19(30-24-20)13-25-17-11-7-5-9-15(17)21(27)26(14(2)3)22(25)28/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWINTUWXATTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)
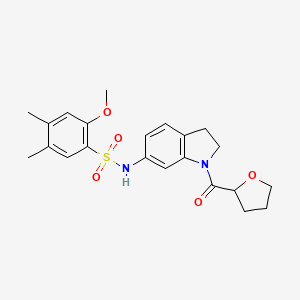
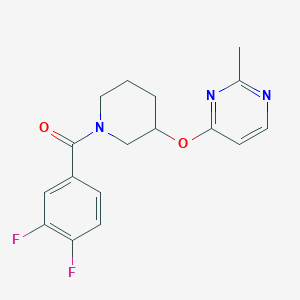
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)
![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)

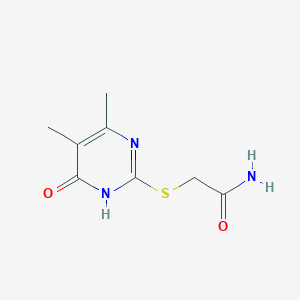
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
